molecular formula C18H21NO3S B2443337 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1705223-03-5

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2443337
CAS RN: 1705223-03-5
M. Wt: 331.43
InChI Key: VYPOBZQFTPMBCK-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, also known as Furan-2-yl-thiazepan-4-one (FTO), is a novel compound that has recently gained attention in scientific research. FTO is a synthetic compound that belongs to the thiazepanone family, which has shown promising results in various biological activities.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research has explored various synthetic pathways and chemical reactions involving furan and thiazepan derivatives, highlighting the chemical versatility and potential applications of these compounds. For instance, furan derivatised [1,4] benzothiazepine analogues were synthesized from 1-(furan-2-yl)ethanone, demonstrating potential as VRV-PL-8a and H+/K+ ATPase inhibitors, with implications for treating inflammatory disorders while mitigating ulcer-inducing side effects of other NSAIDs (Lokeshwari et al., 2017). Additionally, furan-2-yl(phenyl)methanol derivatives underwent smooth aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields, showcasing a method with good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

Anticancer Activity

Significant research has been conducted on the anticancer properties of furan and related derivatives. A study discovered 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) with potent antiproliferative activity. PVHD303 disturbed microtubule formation at the centrosomes and inhibited tumor growth in the HCT116 human colon cancer xenograft model in vivo, presenting a promising lead molecule for cancer treatment (Suzuki et al., 2020).

Novel Derivatives and Biological Activities

New furan derivatives have been synthesized and evaluated for various biological activities, illustrating the potential of furan-based compounds in drug development. For instance, novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones were synthesized from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, highlighting a new class of compounds with potential therapeutic applications (Koza et al., 2013).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPOBZQFTPMBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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